molecular formula C17H28N4 B5656414 5-[[(3S,4R)-3-cyclopropyl-4-(dimethylamino)pyrrolidin-1-yl]methyl]-N,N-dimethylpyridin-2-amine

5-[[(3S,4R)-3-cyclopropyl-4-(dimethylamino)pyrrolidin-1-yl]methyl]-N,N-dimethylpyridin-2-amine

Cat. No.: B5656414
M. Wt: 288.4 g/mol
InChI Key: GEAAVOOVCYXCHV-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[[(3S,4R)-3-cyclopropyl-4-(dimethylamino)pyrrolidin-1-yl]methyl]-N,N-dimethylpyridin-2-amine is a complex organic compound with a unique structure that includes a cyclopropyl group, a dimethylamino group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(3S,4R)-3-cyclopropyl-4-(dimethylamino)pyrrolidin-1-yl]methyl]-N,N-dimethylpyridin-2-amine typically involves multiple steps, including the formation of the pyrrolidinyl and pyridinyl rings, followed by the introduction of the cyclopropyl and dimethylamino groups. Common synthetic routes may involve:

    Cyclopropanation: Introduction of the cyclopropyl group using reagents like diazomethane.

    Amination: Introduction of the dimethylamino group using dimethylamine.

    Pyrrolidine formation: Formation of the pyrrolidinyl ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[[(3S,4R)-3-cyclopropyl-4-(dimethylamino)pyrrolidin-1-yl]methyl]-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: Conversion of the dimethylamino group to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the pyridinyl ring to a piperidinyl ring using reducing agents like lithium aluminum hydride.

    Substitution: Substitution of the cyclopropyl group with other alkyl groups using alkyl halides.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Alkyl halides: Methyl iodide, ethyl bromide.

Major Products

    Oxidation products: Nitro derivatives.

    Reduction products: Piperidinyl derivatives.

    Substitution products: Alkyl-substituted derivatives.

Scientific Research Applications

5-[[(3S,4R)-3-cyclopropyl-4-(dimethylamino)pyrrolidin-1-yl]methyl]-N,N-dimethylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[[(3S,4R)-3-cyclopropyl-4-(dimethylamino)pyrrolidin-1-yl]methyl]-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[[(3S,4R)-3-cyclopropyl-4-(methylamino)pyrrolidin-1-yl]methyl]-N,N-dimethylpyridin-2-amine
  • 5-[[(3S,4R)-3-cyclopropyl-4-(ethylamino)pyrrolidin-1-yl]methyl]-N,N-dimethylpyridin-2-amine

Uniqueness

5-[[(3S,4R)-3-cyclopropyl-4-(dimethylamino)pyrrolidin-1-yl]methyl]-N,N-dimethylpyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

5-[[(3S,4R)-3-cyclopropyl-4-(dimethylamino)pyrrolidin-1-yl]methyl]-N,N-dimethylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4/c1-19(2)16-12-21(11-15(16)14-6-7-14)10-13-5-8-17(18-9-13)20(3)4/h5,8-9,14-16H,6-7,10-12H2,1-4H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAAVOOVCYXCHV-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CN(CC1C2CC2)CC3=CN=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CN(C[C@@H]1C2CC2)CC3=CN=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.